Cas no 877-95-2 (N-(2-Phenylethyl)acetamide)

N-(2-Phenylethyl)acetamide structure
N-(2-Phenylethyl)acetamide structure
Nome do Produto:N-(2-Phenylethyl)acetamide
N.o CAS:877-95-2
MF:C10H13NO
MW:163.216322660446
MDL:MFCD00026177
CID:722911
PubChem ID:87575176

N-(2-Phenylethyl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-Phenethylacetamide
    • N-(2-Phenylethyl)acetamide
    • Acetamide,N-(2-phenylethyl)-
    • N-ACETYL-2-PHENYLETHYLAMINE
    • N-(2-Phenethyl)acetamide
    • N-(beta-Phenylethyl)acetamide
    • N-2-Phenethylacetamide
    • N-Acetylphenethylamine
    • NSC 7177
    • Acetamide, N-(2-phenylethyl)-
    • N-(Phenethyl)acetamide
    • N-Acetylphenylethylamine
    • N-beta-Phenylethylacetamide
    • Acetamide, N-phenethyl-
    • N-phenethyl-acetamide
    • N-(2-phenylethyl)-acetamide
    • 2JXY218SZI
    • MODKMHXGCGKTLE-UHFFFAOYSA-N
    • Acetamide, N-phenethyl- (6CI,7CI,8CI)
    • acet
    • Acetamide, N-phenethyl- (6CI, 7CI, 8CI)
    • N-(2-Phenylethyl)acetamide (ACI)
    • Acetamide, N-(2-phenylethyl)
    • N-(β-Phenylethyl)acetamide
    • N-(ss-Phenylethyl)acetamide
    • N-(.BETA.-PHENYLETHYL)ACETAMIDE
    • Glipizide Impurity 1
    • SCHEMBL7858
    • BB 0263213
    • 877-95-2
    • (2-Phenethyl)acetamide
    • N-(2-phenethyl)-acetamide
    • CHEMBL99827
    • F0020-1761
    • C06746
    • FT-0629790
    • AB00172777-03
    • acetylphenethylamine
    • GS-0407
    • Z27761567
    • UNII-2JXY218SZI
    • MEGxm0_000495
    • MFCD00026177
    • N-Acetyl-phenethylamine
    • NS00039222
    • CHEBI:18177
    • A862412
    • AKOS003082304
    • P1066
    • BRN 2208721
    • EINECS 212-897-8
    • n-(2-phenylethyl)acetamide (en)
    • N-acetylphenethylamide
    • Q27102876
    • AS-871/40170832
    • SY007035
    • 54W
    • N-acetyl (2-phenyl)ethylamine
    • NSC-7177
    • DTXSID50236574
    • NSC7177
    • NCGC00332267-01
    • MDL: MFCD00026177
    • Inchi: 1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
    • Chave InChI: MODKMHXGCGKTLE-UHFFFAOYSA-N
    • SMILES: O=C(C)NCCC1C=CC=CC=1
    • BRN: 2208721

Propriedades Computadas

  • Massa Exacta: 163.10000
  • Massa monoisotópica: 163.1
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 139
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 2
  • Carga de Superfície: 0
  • Superfície polar topológica: 29.1
  • XLogP3: 1.5

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.012
  • Ponto de Fusão: 51.0 to 55.0 deg-C
  • Ponto de ebulição: 154°C/2mmHg(lit.)
  • Ponto de Flash: 204 °C
  • Índice de Refracção: 1.5400 (estimate)
  • PSA: 29.10000
  • LogP: 1.75610
  • Solubilidade: Not determined
  • Pressão de vapor: 0.0±0.8 mmHg at 25°C

N-(2-Phenylethyl)acetamide Informações de segurança

  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H319
  • Declaração de Advertência: P305+P351+P338
  • Instrução de Segurança: S24/25
  • RTECS:AC7740000
  • Condição de armazenamento:Sealed in dry,2-8°C

N-(2-Phenylethyl)acetamide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Phenylethyl)acetamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB140655-25 g
N-(2-Phenylethyl)acetamide; 98%
877-95-2
25g
€84.90 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N74450-25g
N-Phenethylacetamide
877-95-2 97%
25g
¥948.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159423-5g
N-(2-Phenylethyl)acetamide
877-95-2 >98.0%(GC)
5g
¥194.90 2023-09-01
Alichem
A019145897-100g
N-Phenethylacetamide
877-95-2 97%
100g
$400.82 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N856829-25g
N-(2-Phenylethyl)acetamide
877-95-2 98%
25g
621.00 2021-05-17
TRC
P335963-2500mg
N-(2-Phenylethyl)acetamide
877-95-2
2500mg
$ 91.00 2023-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270368-5g
N-Phenethylacetamide
877-95-2 98%
5g
¥204.00 2024-04-27
Aaron
AR003T3X-1g
N-Phenethylacetamide
877-95-2 98%
1g
$11.00 2025-01-22
Aaron
AR003T3X-5g
N-Phenethylacetamide
877-95-2 98%
5g
$28.00 2025-01-22
A2B Chem LLC
AB76593-5g
N-Acetyl-2-phenylethylamine
877-95-2 98%
5g
$35.00 2024-04-19

N-(2-Phenylethyl)acetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Pyridine ;  rt → 90 °C; 2 h, 90 °C
1.2 Solvents: Water ;  5 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Convergent Total Synthesis of (±)-Apomorphine via Benzyne Chemistry: Insights into the Mechanisms Involved in the Key Step
Muraca, Ana Carolina A.; Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Synthesis, 2017, 49(16), 3546-3557

Método de produção 2

Condições de reacção
1.1 3 h, 60 °C
Referência
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

Método de produção 3

Condições de reacção
1.1 Reagents: Pyridine ;  2 h, 90 °C
Referência
A convenient formation of aporphine core via benzyne chemistry: conformational analysis and synthesis of (R)-aporphine
Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Tetrahedron Letters, 2015, 56(49), 6848-6851

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Referência
The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor
Westaway, Susan M.; Brown, Samantha L.; Conway, Elizabeth; Heightman, Tom D.; Johnson, Christopher N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(24), 6429-6436

Método de produção 5

Condições de reacção
1.1 Solvents: Tetrahydrofuran
Referência
Studies on Development of Sufficiently Chemoselective N-Acylation Reagents: N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides
Kondo, K.; Sekimoto, E.; Nakao, J.; Murakami, Y., Tetrahedron, 2000, 56(32), 5843-5856

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 0 °C → 23 °C; 20 - 24 h, 23 °C
Referência
A Titanium(III)-Catalyzed Reductive Umpolung Reaction for the Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines
Luu, Hieu-Trinh; Wiesler, Stefan; Frey, Georg; Streuff, Jan, Organic Letters, 2015, 17(10), 2478-2481

Método de produção 7

Condições de reacção
1.1 Catalysts: Chamosite (Al2Fe5(OH)8O(SiO3)3) ;  30 min, 100 °C
Referência
Highly efficient heterogeneous catalyst for acylation of alcohols and amines using natural ferrous chamosite
Sreedhar, B.; Arundhathi, R.; Reddy, M. Amarnath; Parthasarathy, G., Applied Clay Science, 2009, 43(3-4), 425-434

Método de produção 8

Condições de reacção
1.1 Solvents: Dichloromethane ;  2 h, rt
Referência
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; Xu, Ana; Ran, Yingying; Wei, Chao; Xie, Fei; et al, Bioorganic Chemistry, 2022, 128,

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 30 °C
Referência
Identification of an imine reductase for asymmetric reduction of bulky dihydroisoquinolines
Li, Hao ; Tian, Ping; Xu, Jian-He; Zheng, Gao-Wei, Organic Letters, 2017, 19(12), 3151-3154

Método de produção 10

Condições de reacção
1.1 3 h, rt
Referência
Green Synthesis of Benzamides in Solvent- and Activation-Free Conditions
Alalla, Affef; Merabet-Khelassi, Mounia; Aribi-Zouioueche, Louisa; Riant, Olivier, Synthetic Communications, 2014, 44(16), 2364-2376

Método de produção 11

Condições de reacção
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, 72 - 73 °C
Referência
Process for the catalytic acetylation of primary aliphatic amines and piperidine with ethyl acetate
, Mexico, , ,

Método de produção 12

Condições de reacção
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, reflux
Referência
Catalytic acetylation of amines with ethyl acetate
Camacho-Camacho, Carlos; Jimenez-Perez, Victor Manuel; Paz-Sandoval, M. A.; Flores-Parra, Angelina, Main Group Metal Chemistry, 2008, 31(1-2), 13-19

Método de produção 13

Condições de reacção
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  6 h, rt
Referência
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

Método de produção 14

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
Referência
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines
Xie, Jian-Hua; Yan, Pu-Cha; Zhang, Qian-Qian; Yuan, Ke-Xing; Zhou, Qi-Lin, ACS Catalysis, 2012, 2(4), 561-564

Método de produção 15

Condições de reacção
1.1 40 min, 117 °C
Referência
Zeolite catalyzed acylation of alcohols and amines with acetic acid under microwave irradiation
Mohan, K. V. V. Krishna; Narender, N.; Kulkarni, S. J., Green Chemistry, 2006, 8(4), 368-372

Método de produção 16

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
Referência
Ion-Tagged Chiral Ligands for Asymmetric Transfer Hydrogenations in Aqueous Medium
Palvoelgyi, Adam Mark; Bitai, Jacqueline; Zeindlhofer, Veronika; Schroeder, Christian; Bica, Katharina, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3414-3423

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